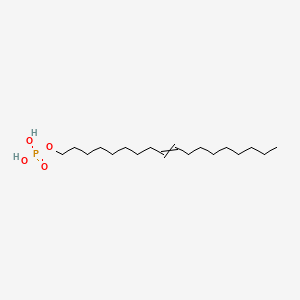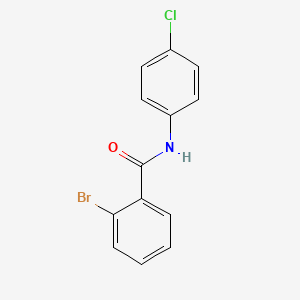
2,2',3,6,6'-Pentachlorobiphenyl
Overview
Description
2,2’,3,6,6’-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It is also known as PCB 118.
Molecular Structure Analysis
The molecular formula of 2,2’,3,6,6’-Pentachlorobiphenyl is C12H5Cl5 . It displays axial chirality because it forms stable rotational isomers, or atropisomers, that are non-superimposable mirror images of each other .Chemical Reactions Analysis
2,2’,3,5’,6-Pentachlorobiphenyl (PCB-95) is an environmentally relevant, chiral PCB congener that has been shown to act as a developmental neurotoxicant (DNT), targeting the developing brain . The enantiomers of these congeners have been reported to accumulate in the human body enantioselectively via unknown mechanisms .Scientific Research Applications
Developmental Neurotoxicity
2,2’,3,6,6’-Pentachlorobiphenyl (PCB-95) has been identified as a developmental neurotoxicant (DNT), which means it can target the developing brain. Studies have shown that it can induce neurotoxicity in zebrafish larvae at certain concentrations .
Enantioselective Toxic Effects
The enantioselective toxic effects of PCB-95 are still being studied. Enantioselectivity refers to the effect that different molecular orientations (enantiomers) of a substance have on living organisms. Understanding these effects is crucial for assessing the environmental and health risks of PCB-95 .
Endocrine Disruption
PCBs like PCB-95 are known to disrupt endocrine function, which can lead to adverse effects on the reproductive system. Research has explored how exposure to similar PCBs during pregnancy affects mammalian reproduction .
Ah Receptor Binding
Most toxic effects of PCBs are believed to result from binding to the aryl hydrocarbon receptor (Ah receptor). This binding can lead to various biological responses, including those related to toxicity and carcinogenicity .
Calcium Channel Interference
Some PCBs are believed to interfere with calcium channels, which are critical for transmitting signals in cells and for muscle contraction. This interference can affect numerous physiological processes .
Dopamine Level Alteration
PCBs may also change brain dopamine levels, which can have significant implications for neurological health and behavior, given dopamine’s role as a neurotransmitter in the brain .
Metabolic Pathways
Research has shown that PCB-95 is metabolically processed into para-hydroxylated metabolites by human liver microsomes. The study of these metabolic pathways is important for understanding how PCB-95 is broken down and eliminated from the body .
Axial Chirality
PCB-95 displays axial chirality, forming stable rotational isomers or atropisomers that are non-superimposable mirror images of each other. This property is significant in understanding the environmental persistence and biological activity of PCB-95 .
Mechanism of Action
Target of Action
The primary target of 2,2’,3,6,6’-Pentachlorobiphenyl is the p53 protein , a crucial component in maintaining genetic stability . It also targets the aryl hydrocarbon receptor and the estrogen receptor .
Biochemical Pathways
The compound affects the cell cycle progression that is closely connected to p53, resulting in mitotic arrest . This implies that 2,2’,3,6,6’-Pentachlorobiphenyl induces mitotic arrest by interfering with mitotic spindle assembly, followed by genetic instability which triggers p53-activating signals to prevent further polyploidization .
Pharmacokinetics
As a polychlorinated biphenyl (pcb), it is known to be highly lipophilic , which suggests that it can easily cross cell membranes and bioaccumulate in tissues.
Result of Action
The molecular and cellular effects of 2,2’,3,6,6’-Pentachlorobiphenyl’s action include the activation of p53-dependent transcription, induction of p53 nuclear accumulation, and the triggering of mitotic arrest . In the absence of functional p53, polyploidy is caused by 2,2’,3,6,6’-Pentachlorobiphenyl .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,6,6’-Pentachlorobiphenyl. As a PCB, it is resistant to chemical and biological degradation, leading to its accumulation in the environment, in animals, and even in human tissues . The compound’s chiral properties can also influence its enantioselective toxic effects .
properties
IUPAC Name |
1,2,4-trichloro-3-(2,6-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-2-1-3-7(14)10(6)11-8(15)4-5-9(16)12(11)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFGAXUIQVKBKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C=CC(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074216 | |
| Record name | 2,2',3,6,6'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,6,6'-Pentachlorobiphenyl | |
CAS RN |
73575-54-9 | |
| Record name | 1,1′-Biphenyl, 2,2′,3,6,6′-pentachloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73575-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,6,6'-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,6,6'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,6,6'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K42VE4HVAP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2,2,2-Trifluoro-n-[(1s)-1-phenylethyl]acetamide](/img/structure/B1593809.png)




